molecular formula C51H63N13O12S B12382002 GSK3 Degrader PT-65

GSK3 Degrader PT-65

Cat. No.: B12382002
M. Wt: 1082.2 g/mol
InChI Key: QJSFLEBIQZMJQF-UHFFFAOYSA-N
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Description

PT-65 is a potent and selective degrader of glycogen synthase kinase 3 (GSK3), an enzyme involved in various cellular processes. PT-65 has shown significant potential in the treatment of Alzheimer’s disease due to its ability to degrade GSK3α and GSK3β in SH-SY5Y cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

PT-65 is synthesized using a click chemistry platform, which allows for the precise and efficient formation of the compound. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure . The reaction conditions typically include controlled temperature and pH levels to ensure optimal yield and purity.

Industrial Production Methods

The industrial production of PT-65 involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the compound meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

PT-65 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PT-65 has a wide range of scientific research applications, including:

Mechanism of Action

PT-65 functions as a proteolysis-targeting chimera (PROTAC) degrader, which means it recruits the cellular machinery to selectively degrade GSK3α and GSK3β. The compound binds to GSK3 with high affinity, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of GSK3 in cells, thereby mitigating its pathological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PT-65

PT-65 stands out due to its high selectivity and potency in degrading GSK3α and GSK3β. Its ability to mitigate tau hyperphosphorylation and improve cognitive functions in Alzheimer’s disease models makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C51H63N13O12S

Molecular Weight

1082.2 g/mol

IUPAC Name

3-amino-6-[4-[4-[4-[1-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl]piperazin-1-yl]sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide

InChI

InChI=1S/C51H63N13O12S/c52-47-46(49(67)56-37-6-4-15-53-33-37)57-42(34-55-47)36-9-11-39(12-10-36)77(70,71)63-20-18-61(19-21-63)17-2-1-5-38-35-62(60-59-38)22-24-73-26-28-75-30-32-76-31-29-74-27-25-72-23-16-54-41-8-3-7-40-45(41)51(69)64(50(40)68)43-13-14-44(65)58-48(43)66/h3-4,6-12,15,33-35,43,54H,1-2,5,13-14,16-32H2,(H2,52,55)(H,56,67)(H,58,65,66)

InChI Key

QJSFLEBIQZMJQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN4C=C(N=N4)CCCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)C7=CN=C(C(=N7)C(=O)NC8=CN=CC=C8)N

Origin of Product

United States

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